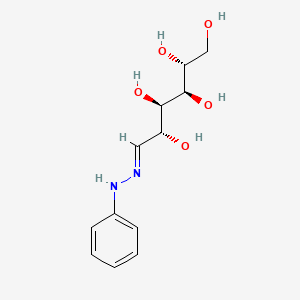
(2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol is a complex organic compound characterized by its unique structure, which includes a phenylhydrazono group attached to a hexane backbone with multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol typically involves the reaction of a hexane derivative with a phenylhydrazine compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its multiple hydroxyl groups make it a versatile ligand for binding to various biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazono group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The multiple hydroxyl groups also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol can be compared to other hydrazono compounds, such as (2R,3R,4R,5R)-6-(2-Methylhydrazono)hexane-1,2,3,4,5-pentaol and (2R,3R,4R,5R)-6-(2-Ethylhydrazono)hexane-1,2,3,4,5-pentaol.
Uniqueness
The uniqueness of this compound lies in its phenylhydrazono group, which imparts distinct chemical properties and reactivity compared to other hydrazono compounds. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.
Eigenschaften
Molekularformel |
C12H18N2O5 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+/t9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
MAKRUZFBMOBWLJ-SFZXPOSBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


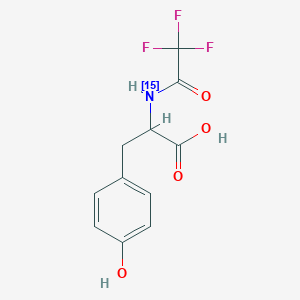
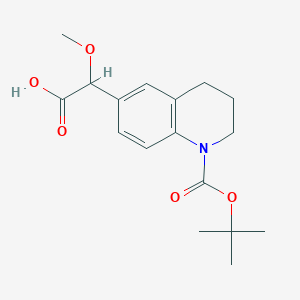
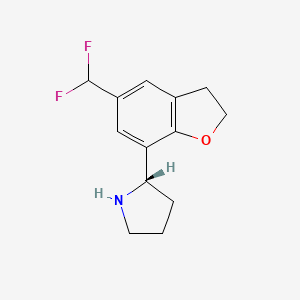
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
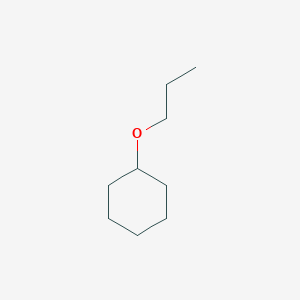
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
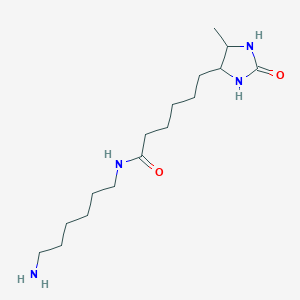
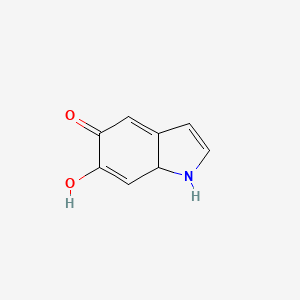
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)
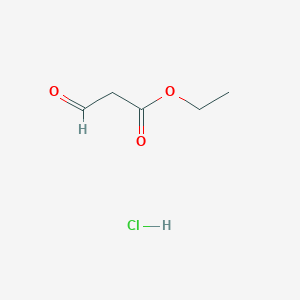
![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)

